Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate
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Overview
Description
This compound is recognized for its versatility and utility as a building block for various organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(azidomethyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate with sodium azide. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled conditions. The mixture is often evacuated and backfilled with argon to maintain an inert atmosphere. Palladium on carbon (Pd/C) is added as a catalyst, and the mixture is subjected to hydrogenation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using hydrogenation in the presence of a catalyst like Pd/C.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Reduction Reactions: Hydrogen gas and Pd/C are typically used for the reduction of the azide group.
Major Products Formed
Substitution Reactions: Various substituted morpholine derivatives.
Reduction Reactions: Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.
Scientific Research Applications
Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Synthetic Chemistry: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with specific properties.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(azidomethyl)morpholine-4-carboxylate primarily involves its reactivity due to the azide group. The azide group can undergo click chemistry reactions, forming stable triazole linkages. This reactivity is exploited in various applications, including bioconjugation and material synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: The amine counterpart of tert-butyl 2-(azidomethyl)morpholine-4-carboxylate.
Tert-butyl N-(morpholin-2-ylmethyl)carbamate: Another morpholine derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the azide group, which imparts distinct reactivity compared to its amine counterpart. This makes it particularly valuable in click chemistry and other applications where the formation of triazole linkages is desired.
Properties
IUPAC Name |
tert-butyl 2-(azidomethyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)14-4-5-16-8(7-14)6-12-13-11/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLGVNOSUFGGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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